N,N'-bis(2-fluorophenyl)pentanediamide
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Overview
Description
N,N’-bis(2-fluorophenyl)pentanediamide: is an organic compound with the molecular formula C17H16F2N2O2 It is characterized by the presence of two fluorophenyl groups attached to a pentanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(2-fluorophenyl)pentanediamide typically involves the reaction of 2-fluoroaniline with glutaric anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 2-fluoroaniline is reacted with glutaric anhydride in the presence of a suitable solvent, such as dichloromethane.
Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of the intermediate.
Step 3: The intermediate is then purified using column chromatography to obtain the final product, N,N’-bis(2-fluorophenyl)pentanediamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-bis(2-fluorophenyl)pentanediamide may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis(2-fluorophenyl)pentanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N,N’-bis(2-fluorophenyl)pentanediamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of N,N’-bis(2-fluorophenyl)pentanediamide involves its interaction with specific molecular targets. The fluorophenyl groups can engage in π-π interactions with aromatic residues in proteins, while the amide groups can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-bis(2-chlorophenyl)pentanediamide
- N,N’-bis(2-bromophenyl)pentanediamide
- N,N’-bis(2-methylphenyl)pentanediamide
Uniqueness
N,N’-bis(2-fluorophenyl)pentanediamide is unique due to the presence of fluorine atoms, which impart distinct electronic properties and influence the compound’s reactivity and interactions. The fluorine atoms enhance the compound’s stability and can affect its biological activity compared to its analogs.
Properties
IUPAC Name |
N,N'-bis(2-fluorophenyl)pentanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O2/c18-12-6-1-3-8-14(12)20-16(22)10-5-11-17(23)21-15-9-4-2-7-13(15)19/h1-4,6-9H,5,10-11H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGFHFTPLTUMZFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CCCC(=O)NC2=CC=CC=C2F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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